EZM0414

Description

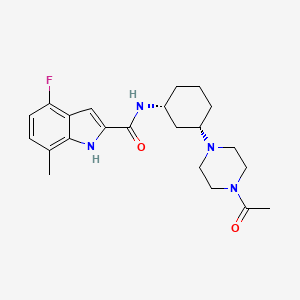

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29)/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNLXEBQMQHFNK-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411748-50-8 | |

| Record name | N-((1R,3S)-3-(4-Acetylpiperazin-1-yl)cyclohexyl)-4-fluoro-7-methyl-1H-indole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2411748508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EZM-0414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCY37T9RXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EZM0414: A Targeted Approach to Multiple Myeloma Through SETD2 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EZM0414 is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical development of this compound as a potential therapeutic agent for relapsed or refractory multiple myeloma (MM). The rationale for targeting SETD2 is particularly strong in a high-risk subset of MM patients harboring the t(4;14) chromosomal translocation, which leads to dysregulation of histone methylation.[3][4] Preclinical studies have demonstrated robust anti-tumor activity of this compound in both t(4;14) and non-t(4;14) MM models, supporting its ongoing clinical evaluation.[1][5]

Introduction: The Rationale for Targeting SETD2 in Multiple Myeleloma

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[4] A significant subset of MM patients (15-20%) presents with the t(4;14) translocation, which is associated with a poor prognosis.[4][6] This translocation leads to the overexpression of the multiple myeloma SET domain (MMSET) protein, also known as NSD2.[3][7]

MMSET is a histone methyltransferase that catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[3][7] This results in an accumulation of H3K36me2, which is the specific substrate for another histone methyltransferase, SETD2.[3][7] SETD2 is the sole enzyme responsible for catalyzing the trimethylation of H3K36 (H3K36me3).[6][7] The subsequent dysregulation of H3K36 methylation patterns is believed to be a key driver of oncogenesis in t(4;14) MM.[3][8] Therefore, inhibiting SETD2 presents a targeted therapeutic strategy to counteract the downstream effects of MMSET overexpression in this patient population.[3][8]

Mechanism of Action of this compound

This compound directly inhibits the enzymatic activity of SETD2.[1] By blocking SETD2, this compound prevents the conversion of H3K36me2 to H3K36me3.[7] This leads to a global reduction in H3K36me3 levels within the tumor cells, which can be observed in both in vitro and in vivo models.[1][7] The antitumor effects of this compound are correlated with this on-target inhibition of SETD2's methyltransferase activity.[1]

The precise downstream consequences of reduced H3K36me3 that lead to anti-proliferative effects in multiple myeloma are multifaceted and include impacts on transcriptional regulation, DNA damage repair, and RNA splicing.[7]

Preclinical Data

In Vitro Potency and Anti-proliferative Activity

This compound has demonstrated potent inhibition of SETD2 in both biochemical and cellular assays.[2] The anti-proliferative effects of this compound have been evaluated in a panel of multiple myeloma and diffuse large B-cell lymphoma (DLBCL) cell lines.[1] Notably, higher anti-proliferative activity was generally observed in the t(4;14) subset of MM cell lines compared to non-t(4;14) cell lines.[1][6]

| Parameter | Value | Cell Line/Assay Type | Reference |

| Biochemical IC50 | 18 nM | SETD2 Biochemical Assay | [2] |

| Cellular IC50 | 34 nM | Cellular Assay | [2] |

| Median IC50 in t(4;14) MM cell lines | 0.24 µM | Cellular Proliferation Assay | [1][6] |

| Median IC50 in non-t(4;14) MM cell lines | 1.2 µM | Cellular Proliferation Assay | [1][6] |

| IC50 in KMS-11 (t(4;14) MM cell line) | 370 ± 224 nM | 14-day Long-Term Proliferation Assay | [7] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been confirmed in several cell line-derived xenograft models of multiple myeloma.[1] Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression.[1][9] These anti-tumor effects were correlated with on-target reductions in intratumoral H3K36me3 levels.[1]

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| KMS-11 (t(4;14) MM) | 15 mg/kg, BID, daily | 60% | [7] |

| KMS-11 (t(4;14) MM) | 30 mg/kg, BID, daily | 91% (robust tumor growth regressions) | [1][7] |

| RPMI-8226 (non-t(4;14) MM) | Not specified | > 75% | [1] |

| MM.1S (non-t(4;14) MM) | Not specified | > 75% | [1] |

Experimental Protocols

Cellular Proliferation Assays

The anti-proliferative activity of this compound was determined using cellular assays to calculate IC50 values.[6] While specific details vary between studies, a general workflow is as follows:

For long-term proliferation (LTP) assays, as mentioned for the KMS-11 cell line, the incubation period is extended to 14 days to assess the sustained effect of the compound.[7]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mouse models bearing human multiple myeloma cell line-derived xenografts.[7]

Animal Model: NOD SCID mice were typically used.[7]

Tumor Implantation: Human multiple myeloma cells (e.g., KMS-11) were implanted subcutaneously into the mice.[7]

Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally (p.o.) at specified doses and schedules (e.g., twice daily, BID).[2][7]

Endpoints:

-

Tumor volume was measured regularly to assess tumor growth inhibition.[9]

-

At the end of the study, tumors were often excised for pharmacodynamic analysis, such as measuring intratumoral H3K36me3 levels to confirm on-target activity.[1][7]

Clinical Development

This compound is currently being evaluated in a Phase 1/1b, open-label, multi-center clinical trial (NCT05121103) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[10][11][12] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[4][11] The dose-escalation portion of the study will determine the maximum tolerated dose (MTD), which will then be used in the dose-expansion cohorts.[4][10] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of adult patients with relapsed or refractory DLBCL.[13]

Conclusion

This compound represents a promising novel therapeutic agent for multiple myeloma, particularly for patients with the high-risk t(4;14) translocation. Its targeted mechanism of action, potent preclinical anti-tumor activity, and oral bioavailability underscore its potential as a valuable addition to the treatment landscape for this challenging disease.[1][7] Ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with relapsed or refractory multiple myeloma.[10][11] Furthermore, preclinical data suggests potential for synergistic activity when combined with standard-of-care agents, which may warrant future investigation in combination therapy settings.[1][5]

References

- 1. ashpublications.org [ashpublications.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Epizyme : Preclinical Data Shows Its SETD2 Inhibitor this compound Reduced Growth Of MM & DLBCL Cell Lines | Nasdaq [nasdaq.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

- 13. ashpublications.org [ashpublications.org]

The Pivotal Role of SETD2 in Diffuse Large B-cell Lymphoma: A Technical Guide for Researchers

New York, NY – December 8, 2025 – The histone methyltransferase SETD2 is emerging as a critical tumor suppressor in Diffuse Large B-cell Lymphoma (DLBCL), particularly in the germinal center B-cell-like (GCB) subtype. Its inactivation, primarily through heterozygous mutations, disrupts key cellular processes, leading to genomic instability and promoting lymphomagenesis. This technical guide provides an in-depth analysis of SETD2's function in DLBCL, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to support ongoing research and drug development efforts.

Core Functions of SETD2 in DLBCL Pathogenesis

SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription and the maintenance of genomic integrity. In DLBCL, loss-of-function mutations in SETD2 are observed in up to 10% of cases, with a higher prevalence in the GCB subtype compared to the activated B-cell-like (ABC) subtype.[1][2] This haploinsufficiency of SETD2 is a key driver of lymphomagenesis through several interconnected mechanisms.

Guardian of the Genome: DNA Damage Repair and Stability

A primary function of SETD2 in germinal center B-cells is to safeguard the genome during the inherently mutagenic process of somatic hypermutation (SHM), driven by activation-induced cytidine deaminase (AICDA). SETD2-mediated H3K36me3 is crucial for the recruitment of DNA repair machinery, including the mismatch repair (MMR) protein MSH6 and factors involved in homologous recombination (HR) like RAD51 and LEDGF.[1][2]

Loss of SETD2 function leads to a significant reduction in H3K36me3 levels, impairing the DNA damage response (DDR). This results in an accumulation of DNA damage, evidenced by decreased levels of the DNA double-strand break marker γH2AX and reduced phosphorylation of the checkpoint kinase CHK1 in SETD2-deficient GCB cells.[3] Consequently, SETD2 haploinsufficiency is associated with a hypermutator phenotype, characterized by an increased burden of single nucleotide variants (SNVs) and complex structural genomic lesions, including translocations involving key oncogenes like MYC.[3][4]

Conductor of Transcription: Regulating Key Oncogenic Pathways

SETD2 plays a crucial role in transcriptional regulation. The H3K36me3 mark deposited by SETD2 helps to prevent spurious transcription initiation within gene bodies.[1] In DLBCL, the loss of SETD2 function has been linked to the dysregulation of critical oncogenes. For instance, SETD2 haploinsufficiency can lead to an upregulation of MYC expression.[3] Furthermore, in normal GCB cells, the transcriptional repressor BCL6 can directly silence oncogenes. While a direct regulatory link between SETD2 and BCL6 in DLBCL is still under investigation, the genomic instability caused by SETD2 loss can contribute to the deregulation of BCL6 and other key B-cell transcription factors.

Controller of Cell Fate: Apoptosis and Cell Proliferation

SETD2 haploinsufficiency confers a competitive fitness advantage to GCB cells by reducing apoptosis.[3][4] Studies in murine models have shown a significant decrease in the fraction of apoptotic (Annexin V positive) GCB cells in Setd2 heterozygous deficient mice compared to their wild-type counterparts.[3] This reduction in programmed cell death, coupled with unchecked proliferation driven by accumulating genetic mutations, contributes to germinal center hyperplasia and accelerates the development of lymphoma.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on SETD2 in DLBCL, providing a clear overview for comparative analysis.

Table 1: Frequency of SETD2 Alterations in DLBCL

| DLBCL Subtype | Frequency of SETD2 Mutations | Type of Alteration | Reference |

| Overall DLBCL | ~5% | 94% missense, 6% nonsense | [3] |

| GCB-DLBCL | More common | Missense or truncating | [1] |

| ABC-DLBCL | Less common | Missense or truncating | [1] |

| Overall DLBCL | up to 10% | Not specified | [2] |

Table 2: Impact of SETD2 Haploinsufficiency on Cellular Processes in GCB-like Cells

| Cellular Process | Parameter Measured | Observation in Setd2+/- vs. Wild-Type | Reference |

| Apoptosis | % of AnnexinV+/DAPI- GCB cells | Significant reduction | [3] |

| DNA Damage | γH2AX levels in GCB cells | Significant decrease | [3] |

| DNA Damage Response | p-CHK1 levels in GCB cells | Significant reduction | [3] |

| Histone Methylation | H3K36me3 levels in GCB cells | Significant reduction | [3] |

| Genomic Instability | Burden of Single Nucleotide Variants | Significantly increased | [3] |

Signaling Pathways Influenced by SETD2

The functional consequences of SETD2 loss extend to the modulation of key signaling pathways implicated in cancer.

SETD2 and p53 Signaling

SETD2 can interact with the tumor suppressor p53, and its loss can impair the p53-mediated DNA damage response.[2] Notably, mutations in SETD2 and TP53 are often mutually exclusive in human DLBCL, suggesting that loss of either gene provides a similar selective advantage by crippling the DNA damage checkpoint.[3]

References

- 1. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SETD2: a complex role in blood malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SETD2 haploinsufficiency enhances germinal center-associated AICDA somatic hypermutation to drive B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SETD2 Haploinsufficiency Enhances Germinal Center-Associated AICDA Somatic Hypermutation to Drive B-cell Lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

EZM0414: A Selective SETD2 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets SETD2 (SET Domain Containing 2), a histone methyltransferase.[1] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription, DNA damage repair, and RNA splicing.[2][3] Dysregulation of SETD2 function and H3K36me3 levels has been implicated in the pathogenesis of various cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound selectively binds to and inhibits the catalytic activity of SETD2.[1] This inhibition leads to a global reduction in H3K36me3 levels, thereby altering gene expression profiles and impairing critical cellular processes in cancer cells that are dependent on SETD2 activity.[4][6] In the context of t(4;14) multiple myeloma, the overexpression of MMSET (NSD2) leads to increased levels of H3K36me2, the substrate for SETD2. By inhibiting SETD2, this compound disrupts this oncogenic pathway.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical, cellular, and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target/Cell Line | IC50 (µM) | Reference |

| Biochemical Assay | SETD2 | 0.018 | [6] |

| Cellular H3K36me3 Assay | A549 | 0.034 | [6] |

| Cellular Proliferation | Multiple Myeloma (MM) | ||

| t(4;14) cell lines (median) | 0.24 | [6][8] | |

| non-t(4;14) cell lines (median) | 1.2 | [6][8] | |

| KMS-11 (t(4;14)) | 0.370 (14-day) | [7] | |

| Diffuse Large B-cell Lymphoma (DLBCL) | |||

| DLBCL cell lines (range) | 0.023 to >10 | [6][8] | |

| CYP Inhibition | CYP2C8 | 4.8 | [7] |

| CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4 | >30 | [7] | |

| Off-Target Activity | 5-HT1B (agonist) | 3.2 | [7] |

| D2 (antagonist) | 13.0 | [7] | |

| Panel of 47 other targets | >25 | [7] | |

| Panel of 72 kinases | >25 | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Multiple Myeloma (MM) | ||||

| t(4;14) | KMS-11 | 15 mg/kg, BID, PO | 60% | [7] |

| 30 mg/kg, BID, PO | 91% (regression) | [7] | ||

| non-t(4;14) | RPMI-8226 | Not specified | >75% | [8] |

| MM.1S | Not specified | >75% | [8] | |

| Diffuse Large B-cell Lymphoma (DLBCL) | ||||

| TMD8 | Not specified | >75% | [8] | |

| KARPAS422 | Not specified | >75% | [8] | |

| WSU-DLCL2 | Not specified | >50% | [8] | |

| SU-DHL-10 | Not specified | >50% | [8] |

Signaling Pathways and Experimental Workflows

SETD2 Signaling Pathway in B-Cell Malignancies

The following diagram illustrates the central role of SETD2 in maintaining genomic integrity and regulating gene expression, and how its inhibition by this compound can lead to anti-tumor effects in B-cell malignancies.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines the typical workflow for the preclinical assessment of this compound's efficacy.

Detailed Experimental Protocols

Cellular Proliferation Assay

This protocol is a representative method for assessing the anti-proliferative effects of this compound on MM and DLBCL cell lines.

-

Cell Culture:

-

Culture MM (e.g., KMS-11, RPMI-8226) and DLBCL (e.g., TMD8, KARPAS422) cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Prepare a serial dilution of this compound in culture medium.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Assess cell viability using a commercial MTS or MTT assay kit according to the manufacturer's instructions.

-

Measure absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values by fitting the dose-response curves using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot for H3K36me3 Levels

This protocol describes the detection of H3K36me3 levels in cells or tumor tissue to confirm on-target activity of this compound.[8]

-

Sample Preparation:

-

For cultured cells, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tumor tissue, homogenize the tissue in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K36me3 (e.g., from Cell Signaling Technology or Abcam) overnight at 4°C.

-

Use an antibody against total Histone H3 as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

Quantify band intensities using image analysis software (e.g., ImageJ) and normalize H3K36me3 levels to the total Histone H3 loading control.

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[7]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID).

-

Subcutaneously implant MM or DLBCL cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally (p.o.) at specified doses (e.g., 15 and 30 mg/kg) twice daily (BID).[7]

-

Administer vehicle control to the control group.

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me3).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

-

Perform statistical analysis to determine the significance of the anti-tumor effects.

-

Clinical Development

This compound is currently being evaluated in a Phase 1/1b clinical trial (NCT05121103) for the treatment of adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[9][10] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[9] The dose-escalation phase will determine the maximum tolerated dose, which will then be used in the dose-expansion phase in specific patient cohorts, including t(4;14) MM, non-t(4;14) MM, and DLBCL.[11]

Conclusion

This compound is a promising, selective, and orally bioavailable inhibitor of SETD2 with demonstrated preclinical activity in models of multiple myeloma and diffuse large B-cell lymphoma. Its mechanism of action, targeting a key epigenetic regulator, provides a novel therapeutic strategy for these hematological malignancies. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this compound in patients. This technical guide serves as a resource for researchers and clinicians interested in the development and application of this novel epigenetic modulator.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

- 10. SETD2 haploinsufficiency enhances germinal center-associated AICDA somatic hypermutation to drive B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Role of H3K36me3 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone H3 lysine 36 trimethylation (H3K36me3) is a critical epigenetic modification with a complex and often contradictory role in cancer progression. Traditionally viewed as a mark of active transcription, its dysregulation through various mechanisms can either suppress or promote tumorigenesis depending on the cellular context. This technical guide provides an in-depth exploration of the core functions of H3K36me3, the enzymes that regulate its deposition and removal, and its impact on key cellular processes that are frequently hijacked in cancer. We present quantitative data on the prevalence of alterations in H3K36me3 regulatory pathways across different malignancies, detail experimental protocols for its study, and visualize the intricate signaling networks in which it participates.

The Core Functions of H3K36me3 in Cellular Homeostasis

H3K36me3 is a highly conserved histone modification that is predominantly found within the gene bodies of actively transcribed genes.[1] Its presence is crucial for maintaining genomic integrity and ensuring the fidelity of gene expression through several key mechanisms:

-

Transcriptional Elongation and Splicing: H3K36me3 is deposited co-transcriptionally by the methyltransferase SETD2, which associates with the elongating RNA Polymerase II.[2] This mark helps to recruit splicing factors, ensuring the proper processing of pre-mRNA and preventing cryptic transcription initiation within gene bodies.[3]

-

DNA Mismatch Repair (MMR): H3K36me3 acts as a docking site for the MMR protein complex MutSα (a heterodimer of MSH2 and MSH6).[4][5] The PWWP domain of MSH6 directly recognizes and binds to H3K36me3, thereby recruiting the MMR machinery to newly synthesized DNA to correct replication errors.[4] Depletion of H3K36me3 leads to a phenotype characteristic of MMR deficiency, including microsatellite instability (MSI) and an elevated mutation rate.[5]

-

Homologous Recombination (HR) Repair: Beyond MMR, H3K36me3 is also implicated in the repair of DNA double-strand breaks (DSBs) through the HR pathway. It facilitates the recruitment of DNA repair factors to sites of damage, contributing to the maintenance of genomic stability.[6]

-

Crosstalk with other Epigenetic Marks: H3K36me3 has an antagonistic relationship with H3K27me3, a repressive mark deposited by the Polycomb Repressive Complex 2 (PRC2). H3K36me3 can inhibit the activity of PRC2, thereby preventing the inappropriate silencing of actively transcribed genes.[7]

The H3K36me3 Regulatory Network: Writers, Erasers, and Readers

The levels and genomic distribution of H3K36me3 are tightly controlled by a network of enzymes and effector proteins.

-

Writer: The sole enzyme responsible for trimethylating H3K36 in mammals is SETD2 .[8] Its activity is fundamental for establishing the H3K36me3 landscape.

-

Erasers: A family of Jumonji C (JmjC) domain-containing histone demethylases can remove methyl groups from H3K36. Key erasers include members of the KDM4 family (e.g., KDM4A, KDM4B).[9]

-

Readers: Proteins containing a PWWP domain are the primary "readers" of H3K36me3. These include MSH6 (for MMR), DNMT3A/B (for DNA methylation), and LEDGF/p75 (implicated in DNA repair and transcriptional regulation).[10][11][12] These readers translate the histone mark into specific downstream biological functions.

Dysregulation of H3K36me3 in Cancer

Alterations in the H3K36me3 pathway are a common feature of many cancers. These can occur through mutations or altered expression of the writer, erasers, or readers, as well as through oncohistone mutations.

Loss of H3K36me3: A Hallmark of Tumor Suppression

In many solid tumors, a reduction or complete loss of H3K36me3 is associated with tumor progression and poor prognosis. This is most commonly caused by inactivating mutations in the SETD2 gene.

Table 1: Frequency of SETD2 Mutations in Various Cancers (TCGA Data) [3][8][13][14][15][16]

| Cancer Type | SETD2 Mutation Frequency (%) | Key Findings |

| Clear Cell Renal Cell Carcinoma (ccRCC) | 15.6 | Third most commonly mutated gene; associated with higher tumor stage and grade.[8] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 8-10 | Associated with more aggressive tumors and worse prognosis.[3][7] |

| High-Grade Glioma (HGG) | 15-28 (pediatric), 8 (adult) | Particularly prevalent in pediatric cases.[8] |

| Lung Adenocarcinoma (LUAD) | ~21.7 (in a PDX model study) | Linked to poor prognosis and metastasis.[14] |

| Colorectal Cancer (CRC) | Low, but loss of expression is observed | SETD2 inactivation can contribute to genomic instability.[11] |

| Breast Cancer | 2.62 | Higher expression is correlated with better prognosis.[2][3] |

| Gastric Cancer | Low, but low expression correlates with poor survival | Low SETD2 expression is associated with a lower 5-year survival rate.[14] |

| Pan-Cancer (TCGA) | 4.76 | Mutations are found across a wide range of tumor types.[13] |

The loss of H3K36me3 due to SETD2 inactivation contributes to cancer progression through several mechanisms:

-

Genomic Instability: Impaired DNA mismatch repair leads to an accumulation of mutations.

-

Altered Gene Expression: Dysregulation of transcription and splicing can lead to the activation of oncogenes and inactivation of tumor suppressors.

-

Metabolic Reprogramming: Loss of SETD2 has been shown to impact cellular metabolism, for instance, by leading to lipid accumulation in hepatocellular carcinoma.[13]

-

Immune Evasion: SETD2 loss can reshape the tumor immune microenvironment.[13]

Gain of H3K36me3: An Oncogenic Driver in Specific Contexts

In contrast to its tumor-suppressive role, elevated levels of H3K36me3 have been observed in some cancers and are associated with a poor prognosis.

Table 2: H3K36me3 Levels and Patient Prognosis in Specific Cancers [17][18][19][20]

| Cancer Type | H3K36me3 Levels | Correlation with Prognosis |

| Hepatocellular Carcinoma (HCC) | High | Positively correlates with high tumor grade and stage, tumor recurrence, and poor prognosis.[17][18] |

| Prostate Cancer | High | Increased levels have been reported.[17] |

| Breast Cancer | High | Increased levels have been reported in some studies.[17] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Low (loss of H3K36me3) | Associated with a higher risk of cancer-specific death.[19][20] |

| Sacral Chordoma | Low | Associated with longer relapse-free survival in one study.[9] |

The mechanisms by which increased H3K36me3 can promote tumorigenesis are less well understood but may involve the recruitment of specific reader proteins that drive oncogenic gene expression programs.

Visualizing H3K36me3 Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways involving H3K36me3.

Caption: The H3K36me3 Regulatory Network.

Caption: H3K36me3 in DNA Mismatch Repair.

Caption: Consequences of SETD2 Loss in Cancer.

Experimental Protocols for Studying H3K36me3

Histone Extraction from Cell Culture

This protocol describes a standard acid extraction method for isolating histone proteins.[6][21]

Materials:

-

Phosphate-buffered saline (PBS)

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3

-

0.2 N Hydrochloric Acid (HCl)

-

Acetone, ice-cold

Procedure:

-

Harvest cells by centrifugation at 1000 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in TEB (1 mL per 10^7 cells) and lyse on ice for 10 minutes with gentle agitation.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Discard the supernatant and wash the nuclear pellet with TEB.

-

Resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells) and incubate overnight at 4°C with gentle rotation to extract histones.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cellular debris.

-

Transfer the supernatant containing the histones to a new tube.

-

Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the histones.

-

Discard the supernatant, wash the histone pellet with ice-cold acetone, and air-dry.

-

Resuspend the histone pellet in sterile water.

-

Determine the protein concentration using a Bradford or BCA assay.

Western Blotting for H3K36me3

This protocol outlines the general steps for detecting H3K36me3 by Western blot.[22][23]

Materials:

-

Extracted histone proteins

-

SDS-PAGE gels (15% acrylamide is recommended for good resolution of histones)

-

Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against H3K36me3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate 5-15 µg of histone extract per lane on a 15% SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K36me3 antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3

This protocol provides a general workflow for performing ChIP-seq to map the genomic localization of H3K36me3.[24][25]

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonicator

-

Anti-H3K36me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Workflow:

Caption: H3K36me3 ChIP-seq Experimental Workflow.

Therapeutic Implications and Future Directions

The dual role of H3K36me3 in cancer presents both challenges and opportunities for therapeutic intervention.

-

Targeting H3K36me3-Deficient Tumors: Cancers with SETD2 loss-of-function mutations and subsequent H3K36me3 deficiency may be vulnerable to synthetic lethality approaches. For example, inhibitors of enzymes involved in alternative DNA repair pathways or cell cycle checkpoint kinases could be effective in these tumors.

-

Targeting H3K36me3-High Tumors: In cancers where high levels of H3K36me3 are oncogenic, targeting the "readers" that mediate its downstream effects could be a viable strategy. Developing small molecule inhibitors that block the interaction of specific PWWP domain-containing proteins with H3K36me3 is an active area of research.

-

H3K36me3 as a Biomarker: The level of H3K36me3, as determined by immunohistochemistry on tumor biopsies, has the potential to be a valuable prognostic biomarker.[19] It may also serve as a predictive biomarker for response to therapies that exploit epigenetic vulnerabilities.

Future research will need to further dissect the context-dependent roles of H3K36me3 in different cancer types. A deeper understanding of the specific "readers" and downstream effectors that are engaged in various cellular contexts will be crucial for the development of novel and effective epigenetic therapies targeting the H3K36me3 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the Histone Code: Role of H3K36me3 in Mismatch Repair and Implications for Cancer Susceptibility and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histone mark H3K36me3 regulates human DNA mismatch repair through its interaction with MutSα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A role for SETD2 loss in tumorigenesis through DNA methylation dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SETting the Stage for Cancer Development: SETD2 and the Consequences of Lost Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H3K36 trimethylation-mediated biological functions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Readers and Their Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. imrpress.com [imrpress.com]

- 12. Identification of the H3K36me3 reader LEDGF/p75 in the pancancer landscape and functional exploration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Bioinformatics analysis of thousands of TCGA tumors to determine the involvement of epigenetic regulators in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Increased Trimethylation of histone H3K36 associates with biliary differentiation and predicts poor prognosis in resectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Loss of histone H3 lysine 36 trimethylation is associated with an increased risk of renal cell carcinoma-specific death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Histone Extraction Protocol | EpigenTek [epigentek.com]

- 22. docs.abcam.com [docs.abcam.com]

- 23. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Whole-genome landscape of H3K4me3, H3K36me3 and H3K9ac and their association with gene expression during Paulownia witches’ broom disease infection and recovery processes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of EZM0414: A Technical Guide for Researchers in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of EZM0414, a first-in-class, potent, and selective oral inhibitor of the histone methyltransferase SETD2, in the context of hematological malignancies. This document synthesizes publicly available data on the compound's mechanism of action, in vitro and in vivo efficacy, and the key experimental methodologies employed in its preclinical evaluation.

Introduction to this compound and its Target, SETD2

This compound is a small molecule inhibitor of SETD2, the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1] In certain hematological malignancies, particularly multiple myeloma (MM) with the t(4;14) translocation and diffuse large B-cell lymphoma (DLBCL), the dysregulation of the H3K36 methylation pathway presents a therapeutic vulnerability.[2][3]

The t(4;14) translocation in MM leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2), which catalyzes the formation of H3K36me1 and H3K36me2.[2][3] This results in an accumulation of the H3K36me2 substrate for SETD2, leading to a dependency on SETD2 for maintaining a dysregulated epigenetic state that promotes tumor growth.[2][3] this compound was developed to exploit this dependency by selectively inhibiting SETD2's enzymatic activity.[2]

Quantitative Preclinical Efficacy Data

The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models of hematological malignancies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line Subtype | Median IC50 (µM) | IC50 Range (µM) | Reference |

| Multiple Myeloma (MM) | |||

| t(4;14) | 0.24 | Not Specified | [4][5] |

| non-t(4;14) | 1.2 | Not Specified | [4][5] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Not Specified | 0.023 to >10 | [5] |

Table 2: In Vivo Antitumor Efficacy of this compound in a KMS-11 Multiple Myeloma Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| This compound 15 mg/kg | Twice daily (BID), oral | 60% | [2] |

| This compound 30 mg/kg | Twice daily (BID), oral | 91% | [2] |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments conducted in the preclinical assessment of this compound.

Cellular Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various hematological malignancy cell lines.

Methodology:

-

Cell Lines: A panel of MM and DLBCL cell lines were used.[5] Specific cell lines mentioned in the context of this compound studies include KMS-11 and KMS-34 (MM).[2]

-

Assay Format: Long-term proliferation (LTP) assays were conducted over a 14-day period for some cell lines like KMS-34.[2] For broader panels, 7-day co-treatment assays were utilized to assess combinations with standard-of-care agents.[5]

-

Treatment: Cells were treated with a concentration gradient of this compound.[5]

-

Readout: Cell viability was assessed to determine the IC50 values.[4] While the specific viability assay reagent is not consistently detailed in the reviewed literature, assays like CellTiter-Glo® (Promega) are standard in the field for measuring ATP levels as an indicator of cell viability.

-

Data Analysis: IC50 values were calculated from the dose-response curves.[4]

Western Blot Analysis for Target Engagement

Objective: To confirm the on-target activity of this compound by measuring the levels of H3K36me3.

Methodology:

-

Sample Preparation: Whole-cell lysates were prepared from cell lines or tumor tissues from xenograft models following treatment with this compound or vehicle.[5]

-

Protein Separation: Proteins were separated by size using SDS-PAGE.

-

Protein Transfer: Proteins were transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation:

-

Primary Antibodies: The membrane was incubated with primary antibodies specific for H3K36me3 and a loading control, such as total Histone H3.

-

Secondary Antibodies: Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal was visualized using an enhanced chemiluminescence (ECL) detection system.[5] A reduction in the H3K36me3 signal relative to the total H3 signal in this compound-treated samples indicated target engagement.[5]

In Vivo Xenograft Models

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.

Methodology:

-

Animal Model: NOD SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used.[2]

-

Cell Line and Implantation: Human KMS-11 multiple myeloma cells were implanted subcutaneously into the flanks of the mice.[2]

-

Treatment: Once tumors were established, mice were treated orally with this compound or a vehicle control.[2] A common vehicle formulation for oral administration of hydrophobic compounds consists of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water.[2]

-

Dosing: this compound was administered at doses of 15 and 30 mg/kg twice daily.[2]

-

Efficacy Endpoints:

Visualizing the Molecular Pathway and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating this compound.

Signaling Pathway of SETD2 Inhibition by this compound in t(4;14) Multiple Myeloma

Preclinical Evaluation Workflow for this compound

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted therapy for hematological malignancies characterized by a dependency on the SETD2 pathway. The compound exhibits potent and selective inhibition of SETD2, leading to anti-proliferative effects in relevant cancer cell lines and significant tumor growth inhibition in in vivo models. The correlation between target engagement (reduction of H3K36me3) and antitumor activity provides a strong rationale for its clinical development in relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[6][7] This technical guide provides a foundational understanding of the preclinical evidence supporting the continued investigation of this compound.

References

- 1. Facebook [cancer.gov]

- 2. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mapping the genetic landscape of iron metabolism uncovers the SETD2 methyltransferase as a modulator of iron flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone western blot protocol | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

Investigating the DNA Damage Repair Pathway with EZM0414: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in various cellular processes, including transcriptional regulation, RNA splicing, and, notably, DNA damage repair.[3][4] Dysregulation of SETD2 and H3K36me3 levels has been implicated in the pathogenesis of several malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[5][6] This technical guide provides a comprehensive overview of the methodologies and data associated with investigating the DNA damage repair (DDR) pathway using this compound.

The Role of SETD2 in DNA Damage Repair

SETD2-mediated H3K36me3 plays a crucial role in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[4] H3K36me3 acts as a docking site for proteins involved in the HR cascade. Depletion of SETD2 and subsequent loss of H3K36me3 impairs the recruitment of critical DNA repair factors, such as CtIP, RPA, and RAD51, to the sites of DNA damage.[7][8] This disruption of the HR pathway leads to genomic instability and increased reliance on alternative, more error-prone repair mechanisms like microhomology-mediated end-joining.[4] By inhibiting SETD2, this compound effectively phenocopies SETD2 loss, thereby compromising the cancer cells' ability to repair DNA damage and promoting apoptosis.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound, demonstrating its potency, selectivity, and anti-tumor activity.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 | Reference(s) |

| Biochemical Assay | SETD2 | 18 nM | [2][9] |

| Cellular Assay (H3K36me3) | General | 34 nM | [2][10] |

| Cellular Proliferation | t(4;14) MM Cell Lines (Median) | 0.24 µM | [11] |

| Cellular Proliferation | Non-t(4;14) MM Cell Lines (Median) | 1.2 µM | [11] |

| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line (Cancer Type) | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| KMS-11 (t(4;14) MM) | NOD SCID | 15 and 30 mg/kg, p.o., BID | 60% and 91%, respectively | [12] |

| RPMI-8226 (Non-t(4;14) MM) | - | - | >75% | [1] |

| MM.1S (Non-t(4;14) MM) | - | - | >75% | [1] |

| TMD8 (DLBCL) | - | - | >75% | [1] |

| KARPAS422 (DLBCL) | - | - | >75% | [1] |

| WSU-DLCL2 (DLBCL) | - | - | >50% | [1] |

| SU-DHL-10 (DLBCL) | - | - | >50% | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose | Bioavailability | Half-life (t1/2) | Reference(s) |

| Mice | 50 mg/kg, p.o. | ~100% | 1.8 hours | [2] |

| Rats | 50 mg/kg, p.o. | ~100% | 3.8 hours | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the DNA damage repair pathway.

Cellular Proliferation Assays

Two common methods for assessing the anti-proliferative effects of this compound are the MTT and CellTiter-Glo® assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., MM and DLBCL cell lines)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[5]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[5]

-

Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5][9]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[1]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled multiwell plate at an optimal density in a volume of 50-100 µL per well.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the desired concentrations of this compound to the wells.

-

Incubate for the desired treatment period.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[13]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure the luminescence using a luminometer.

-

Calculate cell viability and IC50 values.

Western Blot Analysis for H3K36me3

This technique is used to assess the on-target activity of this compound by measuring the levels of H3K36me3.

Materials:

-

Cells or tumor tissue treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K36me3 and a loading control (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells or homogenize tissue in RIPA buffer to extract proteins.

-

Quantify protein concentration using a BCA assay.

-

Denature 10-20 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K36me3 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the anti-Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of H3K36me3.

Subcutaneous Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD SCID or BALB/c nude mice)[2][14]

-

Cancer cell line of interest (e.g., KMS-11)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers

Protocol:

-

Culture the cancer cells to be implanted.

-

Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of approximately 1-5 x 10^6 cells per 100-200 µL.[14] Matrigel can be mixed with the cell suspension to improve tumor take.[2]

-

Subcutaneously inject the cell suspension into the flank of each mouse.[2]

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 15 or 30 mg/kg, twice daily).[12] The control group receives the vehicle.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[15]

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K36me3).

-

Calculate the tumor growth inhibition (TGI).

Visualizations

Signaling Pathway of SETD2 in Homologous Recombination

Caption: SETD2's role in the homologous recombination DNA repair pathway and its inhibition by this compound.

Experimental Workflow for Investigating this compound

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising therapeutic agent that targets a key vulnerability in certain cancers by disrupting the DNA damage repair pathway. This technical guide provides a framework for researchers to investigate the mechanism of action and anti-tumor effects of this compound. The provided data and protocols serve as a valuable resource for designing and executing experiments to further elucidate the role of SETD2 inhibition in cancer therapy. The ongoing clinical development of this compound (NCT05121103) will provide further insights into its safety and efficacy in patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[16][17]

References

- 1. abcam.com [abcam.com]

- 2. LLC cells tumor xenograft model [protocols.io]

- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. promega.com [promega.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. scribd.com [scribd.com]

- 14. Xenograft tumor model [bio-protocol.org]

- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

The Impact of the SETD2 Inhibitor EZM0414 on B-Cell Development and Maturation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription, DNA repair, and RNA splicing. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various hematological malignancies, particularly those of B-cell origin such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action and its impact on B-cell development and maturation. The information presented herein is intended to support researchers and drug development professionals in understanding the therapeutic potential of targeting SETD2 in B-cell malignancies.

Introduction to this compound and its Target, SETD2

This compound is a potent and selective inhibitor of SETD2.[1] SETD2 plays a crucial role in maintaining genomic integrity and regulating gene expression. In the context of B-cell development, SETD2 is involved in processes such as V(D)J recombination and class switch recombination.[2] Its dysregulation, particularly in the context of specific genetic alterations, provides a strong rationale for targeted inhibition in B-cell cancers.

One of the key genetic contexts for the therapeutic application of this compound is the t(4;14) translocation found in approximately 15-20% of multiple myeloma patients.[3] This translocation leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2), which catalyzes the mono- and di-methylation of H3K36 (H3K36me1/me2).[4] The resulting accumulation of H3K36me2 serves as a substrate for SETD2, leading to aberrant gene expression and contributing to the malignant phenotype.[3] By inhibiting SETD2, this compound aims to disrupt this oncogenic signaling pathway.

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various B-cell malignancy cell lines and in in vivo xenograft models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-proliferative Activity of this compound in B-Cell Malignancy Cell Lines [5]

| Cell Line | Cancer Type | t(4;14) Status | IC50 (µM) |

| MM Cell Lines | |||

| KMS-11 | Multiple Myeloma | Positive | 0.24 (median) |

| RPMI-8226 | Multiple Myeloma | Negative | 1.2 (median) |

| MM.1S | Multiple Myeloma | Negative | Data not specified |

| DLBCL Cell Lines | |||

| TMD8 | DLBCL | Not Applicable | 0.023 to >10 (range) |

| KARPAS-422 | DLBCL | Not Applicable | 0.023 to >10 (range) |

| WSU-DLCL2 | DLBCL | Not Applicable | 0.023 to >10 (range) |

| SU-DHL-10 | DLBCL | Not Applicable | 0.023 to >10 (range) |

Table 2: In Vivo Anti-tumor Activity of this compound in Xenograft Models [5]

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |

| KMS-11 | Multiple Myeloma (t(4;14)+) | 15 and 30 mg/kg, p.o., BID | Up to 95% regression |

| RPMI-8226 | Multiple Myeloma (t(4;14)-) | Dosing not specified | >75% |

| MM.1S | Multiple Myeloma (t(4;14)-) | Dosing not specified | >75% |

| TMD8 | DLBCL | Dosing not specified | >75% |

| KARPAS-422 | DLBCL | Dosing not specified | >75% |

| WSU-DLCL2 | DLBCL | Dosing not specified | >50% |

| SU-DHL-10 | DLBCL | Dosing not specified | >50% |

Signaling Pathways and Experimental Workflows

The MMSET-SETD2 Signaling Axis in t(4;14) Multiple Myeloma

The following diagram illustrates the proposed mechanism of action for this compound in the context of t(4;14) positive multiple myeloma.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical preclinical workflow to evaluate the impact of this compound on B-cell malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ashpublications.org [ashpublications.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Oncogenic Enigma of SETD2: A Technical Guide to its Core Functions and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SETD2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), has emerged as a critical tumor suppressor gene implicated in a wide array of human cancers.[1][2][3] Its inactivation, primarily through mutation, leads to a global reduction of H3K36me3, a hallmark of epigenetic dysregulation in cancer. This guide provides an in-depth exploration of the multifaceted oncogenic roles of SETD2, detailing its impact on crucial cellular processes including DNA damage repair, transcriptional regulation, and alternative splicing. We present a comprehensive summary of quantitative data on SETD2 alterations in various malignancies, detailed experimental protocols to investigate its function, and visual representations of key signaling pathways and experimental workflows. Understanding the intricate mechanisms governed by SETD2 is paramount for the development of novel therapeutic strategies targeting epigenetic vulnerabilities in cancer.

The Core Function of SETD2: A Histone H3K36 Methyltransferase

SETD2 is the sole enzyme responsible for the trimethylation of H3K36 in mammals.[4] This epigenetic mark is predominantly associated with actively transcribed gene bodies and plays a pivotal role in maintaining genomic stability and regulating gene expression. The catalytic activity of SETD2 is conferred by its SET domain, which facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to the lysine residue.

The presence of H3K36me3 serves as a docking site for various effector proteins that mediate the downstream functions of SETD2. These include proteins involved in DNA mismatch repair (MMR), homologous recombination (HR), and RNA splicing, thereby linking histone methylation to fundamental cellular processes.[5]

SETD2 Alterations in Cancer: A Quantitative Overview

Inactivating mutations of SETD2 are prevalent across a spectrum of human cancers, with a particularly high frequency in clear cell renal cell carcinoma (ccRCC).[1][3] The loss of SETD2 function is generally associated with a more aggressive tumor phenotype, increased metastatic potential, and poorer patient prognosis.[2][3]

Table 1: Frequency of SETD2 Mutations in Various Cancer Types

| Cancer Type | SETD2 Mutation Frequency (%) | Reference(s) |

| Clear Cell Renal Cell Carcinoma (ccRCC) | ~15 | [3][6] |

| Urothelial Carcinoma | 9.33 | [1] |

| Glioma | 7.91 - 12.37 | [1][3] |

| Colorectal Cancer | 6.4 | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | 5.84 | [1] |

| Melanoma | 5.88 | [1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 3 - 8 | [6] |

| Breast Cancer | Varies (lower expression in metastatic cases) | [2] |

| Gastric Cancer | Lower expression in tumor tissue | [2] |

Table 2: Prognostic Significance of SETD2 Alterations

| Cancer Type | Impact of SETD2 Loss/Mutation | Quantitative Data | Reference(s) |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Higher relapse rate, worse cancer-specific survival. | Median OS: 62.7 months (mutated) vs. 78.2 months (wild-type) | [3] |

| Gastric Cancer | Significantly lower 5-year survival rate. | - | [2] |

| Gastrointestinal Stromal Tumors (GISTs) | Shorter recurrence-free survival. | - | [2] |

| Advanced Prostate Cancer | Poorer overall and cause-specific survival. | OS HR: 1.80; CSS HR: 3.14 | [7] |

Key Signaling Pathways and Oncogenic Mechanisms

The tumor suppressor function of SETD2 is executed through its influence on multiple critical cellular pathways.

DNA Damage Repair

SETD2 plays a crucial role in maintaining genomic stability by facilitating DNA double-strand break (DSB) repair through both homologous recombination (HR) and mismatch repair (MMR).

-

Homologous Recombination (HR): SETD2-mediated H3K36me3 is required for the recruitment of the MRN complex (MRE11-RAD50-NBS1) and subsequent recruitment of RAD51 to sites of DNA damage, a critical step in error-free HR.[8]

-

Mismatch Repair (MMR): The MMR protein complex, MutSα (MSH2-MSH6), is recruited to chromatin through the interaction of the PWWP domain of MSH6 with H3K36me3, ensuring the fidelity of DNA replication.[5]

Loss of SETD2 function impairs these repair pathways, leading to genomic instability and an increased mutational burden, which are hallmarks of cancer.

Caption: SETD2's role in DNA damage repair pathways.

Transcriptional Regulation and RNA Splicing

SETD2's interaction with the elongating RNA polymerase II complex ensures the co-transcriptional deposition of H3K36me3 across gene bodies. This mark helps to suppress cryptic transcription initiation within gene bodies and is also involved in regulating alternative splicing by recruiting splicing factors to the nascent RNA transcript.[5] Inactivation of SETD2 can therefore lead to aberrant transcription and the production of non-functional or oncogenic protein isoforms.

Wnt/β-catenin Signaling

In certain contexts, such as colorectal cancer, loss of SETD2 has been shown to activate the Wnt/β-catenin signaling pathway.[9] This can occur through the dysregulation of genes involved in this pathway, leading to increased cell proliferation and tumor growth.

Caption: Impact of SETD2 loss on Wnt/β-catenin signaling.

Experimental Protocols for Studying SETD2

Investigating the oncogenic role of SETD2 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3

Objective: To identify the genomic regions decorated with H3K36me3 and assess the global changes upon SETD2 perturbation.

Methodology:

-

Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K36me3 overnight at 4°C. Use Protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K36me3.

Western Blotting for SETD2 and H3K36me3

Objective: To determine the protein levels of SETD2 and the global levels of H3K36me3.

Methodology:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SETD2 (e.g., 1:1000 dilution) and H3K36me3 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control (e.g., β-actin or Histone H3) for normalization.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

siRNA-mediated Knockdown of SETD2

Objective: To transiently reduce the expression of SETD2 to study its loss of function.

Methodology:

-

Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.

-

Transfection Complex Preparation: Dilute SETD2-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature.

-

Transfection: Add the transfection complexes to the cells and incubate for 48-72 hours.

-

Validation of Knockdown: Assess the knockdown efficiency by Western blotting or qRT-PCR for SETD2 expression.

CRISPR-Cas9 Mediated Knockout of SETD2

Objective: To generate stable cell lines with a complete loss of SETD2 function.

Methodology:

-

gRNA Design and Cloning: Design and clone two to three gRNAs targeting different exons of the SETD2 gene into a Cas9-expressing vector.

-

Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cells. Select for transfected cells using an appropriate antibiotic or by FACS for a fluorescent marker.

-

Single-Cell Cloning: Isolate single cells into a 96-well plate to generate clonal populations.

-

Screening and Validation: Screen the resulting clones for SETD2 knockout by Western blotting for SETD2 protein and H3K36me3 levels. Confirm the knockout at the genomic level by sequencing the targeted region.

Cell Viability Assay

Objective: To assess the effect of SETD2 loss on cell proliferation and sensitivity to therapeutic agents.

Methodology:

-

Cell Seeding: Seed SETD2-proficient and SETD2-deficient cells in a 96-well plate at a low density.

-

Treatment: Treat the cells with the compound of interest at various concentrations.

-

Incubation: Incubate the cells for 24-72 hours.

-

Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 values to determine the drug concentration that inhibits 50% of cell growth.

Caption: A general workflow for investigating SETD2's oncogenic role.

Therapeutic Strategies Targeting SETD2 Deficiency

The loss of SETD2 function in cancer cells creates specific vulnerabilities that can be exploited for therapeutic intervention. Several strategies are currently being explored:

-